molecular formula C13H16N4O2S B6249143 1-azido-3-(4-methylbenzenesulfonyl)-3-azabicyclo[3.1.1]heptane CAS No. 2751610-50-9

1-azido-3-(4-methylbenzenesulfonyl)-3-azabicyclo[3.1.1]heptane

Cat. No.: B6249143
CAS No.: 2751610-50-9
M. Wt: 292.4
InChI Key:
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Description

1-azido-3-(4-methylbenzenesulfonyl)-3-azabicyclo[3.1.1]heptane is a complex organic compound featuring a bicyclic structure. This compound is notable for its azido and sulfonyl functional groups, which contribute to its unique chemical properties and reactivity. The bicyclic framework provides a rigid structure, making it an interesting subject for various chemical studies and applications.

Preparation Methods

The synthesis of 1-azido-3-(4-methylbenzenesulfonyl)-3-azabicyclo[3.1.1]heptane typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the azidoheteroarylation of [1.1.1]propellane, where an azido radical is generated from the interaction of PIDA (phenyliodine diacetate) and TMSN3 (trimethylsilyl azide). This radical then selectively adds to the propellane framework, forming a carbon-centered radical intermediate that reacts with a heterocycle to produce the desired azide-containing bicyclic compound . Industrial production methods may involve similar steps but are optimized for larger scale synthesis, focusing on yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

1-azido-3-(4-methylbenzenesulfonyl)-3-azabicyclo[3.1.1]heptane undergoes various chemical reactions, including:

    Substitution Reactions: The azido group can participate in nucleophilic substitution reactions, often leading to the formation of amines or other nitrogen-containing compounds.

    Cycloaddition Reactions: The azido group is also reactive in [3+2] cycloaddition reactions, forming triazoles when reacted with alkynes or alkenes.

    Reduction Reactions: The azido group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

    Oxidation Reactions: The sulfonyl group can undergo oxidation reactions, potentially forming sulfonic acids or other oxidized derivatives.

Scientific Research Applications

1-azido-3-(4-methylbenzenesulfonyl)-3-azabicyclo[3.1.1]heptane has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-azido-3-(4-methylbenzenesulfonyl)-3-azabicyclo[3.1.1]heptane involves its reactive functional groups. The azido group can undergo cycloaddition reactions, forming stable triazole rings, which are useful in various chemical and biological applications. The sulfonyl group can participate in electrophilic reactions, adding to the compound’s versatility in synthetic chemistry .

Comparison with Similar Compounds

Similar compounds to 1-azido-3-(4-methylbenzenesulfonyl)-3-azabicyclo[3.1.1]heptane include other azido-substituted bicyclic compounds and sulfonyl-containing bicyclic structures. These compounds share similar reactivity patterns but differ in their specific functional groups and overall molecular architecture. Examples include:

Properties

CAS No.

2751610-50-9

Molecular Formula

C13H16N4O2S

Molecular Weight

292.4

Purity

95

Origin of Product

United States

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